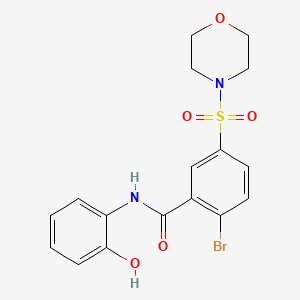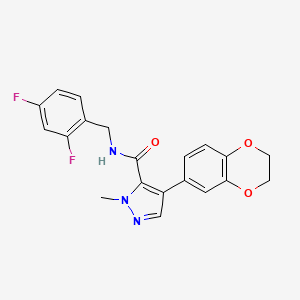
N-(2,4-difluorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-5-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a benzodioxin moiety, and a difluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Benzodioxin Moiety: The benzodioxin ring can be introduced through a cyclization reaction involving catechol derivatives and appropriate dihalides.
Attachment of the Difluorobenzyl Group: The difluorobenzyl group is typically introduced via nucleophilic substitution reactions using difluorobenzyl halides and suitable nucleophiles.
Final Coupling Step: The final step involves coupling the pyrazole derivative with the benzodioxin moiety under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Use of Catalysts: Employing catalysts to improve reaction rates and selectivity.
Purification Techniques: Utilizing advanced purification methods such as chromatography and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the benzodioxin moiety, resulting in the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines, thiols.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro or tetrahydro derivatives.
Substitution Products: Functionalized benzodioxin derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Polymer Science: The compound can be incorporated into polymer matrices to enhance their mechanical or thermal properties.
Agriculture: It may be used as a precursor for the synthesis of agrochemicals with specific biological activities.
Mechanism of Action
The mechanism of action of N-(2,4-difluorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their catalytic activity.
Receptors: It may interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism.
Signal Transduction: By binding to receptors, it can influence signaling pathways, potentially leading to therapeutic effects in diseases such as cancer or inflammation.
Comparison with Similar Compounds
- N-(2,4-difluorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxamide
- N-(2,4-difluorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-3-carboxamide
- N-(2,4-difluorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-5-sulfonamide
Uniqueness:
- Structural Features: The presence of both the benzodioxin moiety and the difluorobenzyl group in the same molecule is relatively unique, providing distinct chemical reactivity and potential applications.
- Biological Activity: The specific arrangement of functional groups may confer unique biological activities, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C20H17F2N3O3 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H17F2N3O3/c1-25-19(20(26)23-10-13-2-4-14(21)9-16(13)22)15(11-24-25)12-3-5-17-18(8-12)28-7-6-27-17/h2-5,8-9,11H,6-7,10H2,1H3,(H,23,26) |
InChI Key |
LJRVDQLISGTSED-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC3=C(C=C2)OCCO3)C(=O)NCC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(5-chloro-2-hydroxyphenyl)-14-oxa-3,7-dithia-5-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B11050294.png)
![3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B11050295.png)
![2-Methoxy-5-[7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenol](/img/structure/B11050298.png)

![N-(2,4-dichlorophenyl)-2-{[(1E)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide](/img/structure/B11050302.png)
![N'-[(E)-(6,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11050307.png)
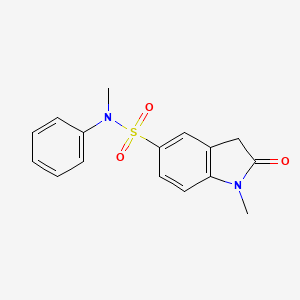
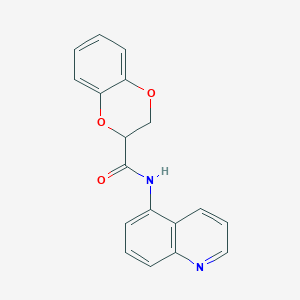
![2-(5-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11050335.png)
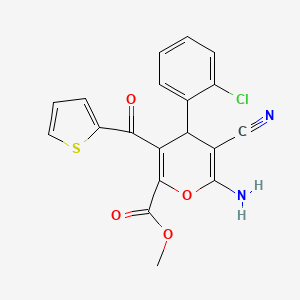
![N-(propan-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11050354.png)
![N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-fluorobenzamide](/img/structure/B11050360.png)
![4-(3-hydroxyphenyl)-5-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11050375.png)
